
1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE is a complex organic compound with significant applications in various scientific fields
Preparation Methods
The synthesis of 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE involves several steps:
Starting Material: The process begins with erythropentofuranose.
Acetylation: The hydroxyl group at the first position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Deoxygenation: The hydroxyl group at the second position is removed through a reduction reaction, often using reagents like lithium aluminum hydride (LiAlH4).
Benzoylation: The hydroxyl groups at the third and fifth positions are benzoylated using 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl or benzoyl groups with other functional groups, using reagents like sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors, altering their activity.
Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE is unique due to its specific functional groups and structure. Similar compounds include:
1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-beta-D-erythropentofuranose: Similar structure but with toluoyl groups instead of methylbenzoyl groups.
1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-beta-D-erythropentofuranose: Similar structure but with benzoyl groups instead of methylbenzoyl groups.
Properties
Molecular Formula |
C23H24O7 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[5-acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C23H24O7/c1-14-4-8-17(9-5-14)22(25)27-13-20-19(12-21(29-20)28-16(3)24)30-23(26)18-10-6-15(2)7-11-18/h4-11,19-21H,12-13H2,1-3H3 |
InChI Key |
AEEIKTDMFUOGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC(=O)C)OC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


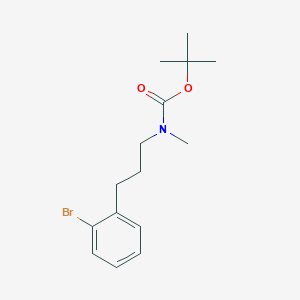

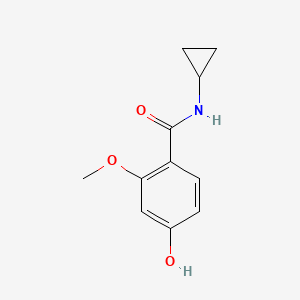
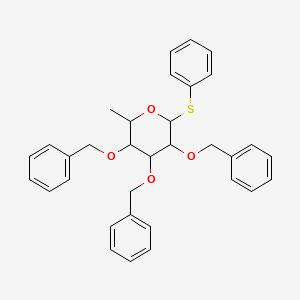
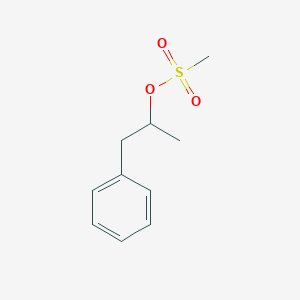




![Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073133.png)
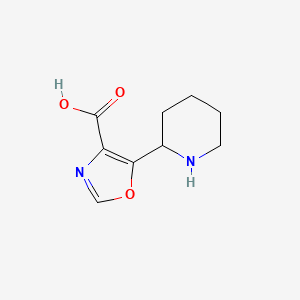
![N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)
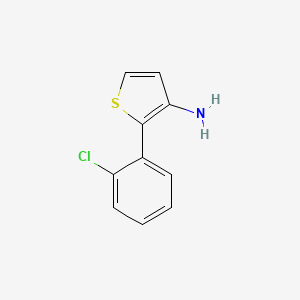
![2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)
